molecular formula C18H20N2O3S B5695516 3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide

3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide

Cat. No. B5695516
M. Wt: 344.4 g/mol
InChI Key: TVUAZFKFLYTZMI-UHFFFAOYSA-N
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Description

3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide, commonly known as CPASB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPASB belongs to the class of sulfonylurea compounds and has been found to have promising effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of CPASB is not fully understood. However, it has been found to act as a potassium channel opener, which helps to regulate the flow of potassium ions into and out of cells. This action helps to regulate the electrical activity of cells, which is important for various physiological processes.
Biochemical and Physiological Effects
CPASB has been found to have various biochemical and physiological effects. It has been found to increase insulin secretion, which is important for the regulation of blood glucose levels. CPASB has also been found to have anti-inflammatory effects, which can help to reduce inflammation in various tissues. Additionally, CPASB has been found to have cardioprotective effects, which can help to protect the heart from damage.

Advantages and Limitations for Lab Experiments

CPASB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, CPASB has been extensively studied, and its effects on various physiological processes are well understood. However, CPASB also has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on certain physiological processes are not fully understood.

Future Directions

There are several future directions for research on CPASB. One area of research is the potential use of CPASB in the treatment of diabetes. CPASB has been found to increase insulin secretion, and further research could help to determine its potential as a diabetes treatment. Another area of research is the potential use of CPASB in the treatment of cancer. CPASB has been found to have anti-tumor effects, and further research could help to determine its potential as a cancer treatment. Finally, further research could be done to better understand the mechanism of action of CPASB and its effects on various physiological processes.
Conclusion
In conclusion, CPASB is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CPASB could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of CPASB involves the reaction of 3-aminobenzoic acid with cyclopentylamine to form 3-(cyclopentylamino) benzoic acid. The resulting compound is then reacted with chlorosulfonic acid to form 3-[(cyclopentylamino)sulfonyl] benzoic acid. Finally, the benzoyl chloride derivative of the compound is synthesized by reacting 3-[(cyclopentylamino)sulfonyl] benzoic acid with benzoyl chloride. The resulting product is 3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide.

Scientific Research Applications

CPASB has been extensively studied for its potential therapeutic applications in various areas of scientific research. It has been found to have promising effects on the nervous system, cardiovascular system, and immune system. CPASB has also been studied for its potential use in the treatment of diabetes, cystic fibrosis, and cancer.

properties

IUPAC Name

3-(cyclopentylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-15-8-2-1-3-9-15)14-7-6-12-17(13-14)24(22,23)20-16-10-4-5-11-16/h1-3,6-9,12-13,16,20H,4-5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUAZFKFLYTZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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